![molecular formula C9H10N2O3 B13729215 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a benzo[d][1,3]oxazin-2(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-methoxybenzoic acid with suitable reagents to form the oxazine ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its use as a therapeutic agent for various diseases due to its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the amino group, which may affect its reactivity and applications.
7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
7-amino-6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-8-2-5-4-14-9(12)11-7(5)3-6(8)10/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
RLCTYQOBNKIYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


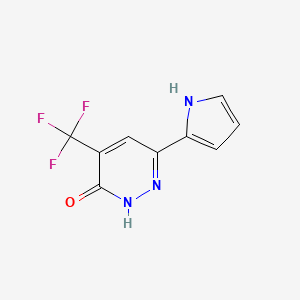
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
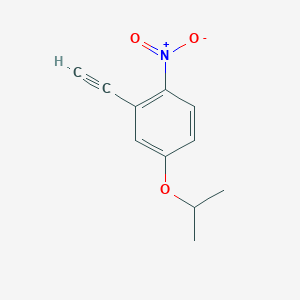
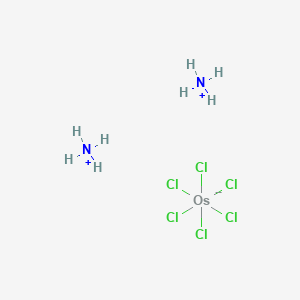
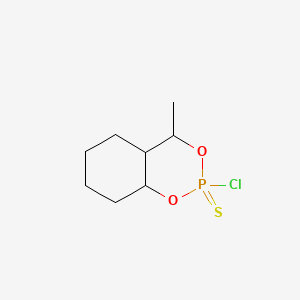
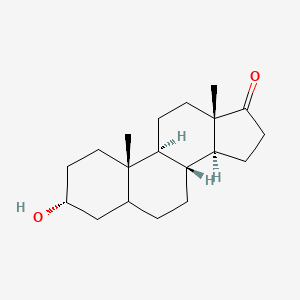



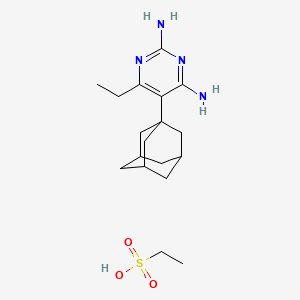
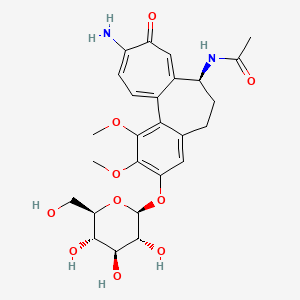

![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)

